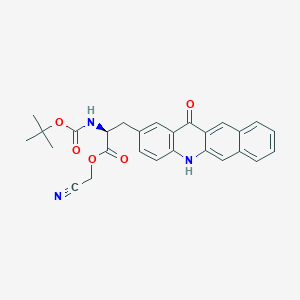
Boc-Ala(2-Bacd)-OCH2CN
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-ala(2-bacd)-och2cn: is a chemical compound known for its complex structure and diverse applications in scientific research. It is a derivative of alanine, modified with a benzo[b]acridonyl group, and is often used in peptide chemistry and drug synthesis .
Applications De Recherche Scientifique
Boc-ala(2-bacd)-och2cn has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of complex peptides and as a building block for various chemical compounds.
Biology: Employed in the study of protein interactions and as a fluorescent probe for biological imaging.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialized chemicals and materials.
Orientations Futures
Mécanisme D'action
Target of Action
It is known that similar compounds are often used as peptide probes for the analysis of enzyme activity .
Mode of Action
Similar compounds have been used as fluorescent amino acids in peptides, serving as fret acceptors for protease cleavage detection .
Biochemical Pathways
Similar compounds have been used in the study of protein aggregation, such as in the case of amyloid-β .
Result of Action
Similar compounds have been used in the detection of protease cleavage, indicating a potential role in the study of protein degradation .
Action Environment
It is known that similar compounds should be kept dry, in a freezer, and in dark conditions for optimal stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Boc-ala(2-bacd)-och2cn typically involves the protection of the amino group of alanine with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the benzo[b]acridonyl group. The final step involves the attachment of the och2cn group. The reaction conditions often include the use of organic solvents and catalysts to facilitate the reactions .
Industrial Production Methods: Industrial production of Boc-ala(2-bacd)-och2cn follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the product. Advanced techniques such as high-performance liquid chromatography (HPLC) are used for purification .
Analyse Des Réactions Chimiques
Types of Reactions: Boc-ala(2-bacd)-och2cn undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the benzo[b]acridonyl group.
Substitution: The compound can undergo substitution reactions, particularly at the benzo[b]acridonyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different benzo[b]acridonyl derivatives, while reduction can lead to the formation of reduced benzo[b]acridonyl compounds .
Comparaison Avec Des Composés Similaires
Fmoc-ala(2-bacd)-och2cn: Another derivative of alanine with similar applications but different protective groups.
Boc-ala(2-acd)-och2cn: A compound with a similar structure but different functional groups, leading to distinct properties and applications.
Uniqueness: Boc-ala(2-bacd)-och2cn is unique due to its specific combination of protective groups and the benzo[b]acridonyl moiety, which imparts unique fluorescent properties and reactivity. This makes it particularly valuable in research applications where fluorescence and specific reactivity are required .
Propriétés
IUPAC Name |
cyanomethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(12-oxo-5H-benzo[b]acridin-2-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O5/c1-27(2,3)35-26(33)30-23(25(32)34-11-10-28)13-16-8-9-21-19(12-16)24(31)20-14-17-6-4-5-7-18(17)15-22(20)29-21/h4-9,12,14-15,23H,11,13H2,1-3H3,(H,29,31)(H,30,33)/t23-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWNBFCYUBJBFRE-QHCPKHFHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC2=C(C=C1)NC3=CC4=CC=CC=C4C=C3C2=O)C(=O)OCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC2=C(C=C1)NC3=CC4=CC=CC=C4C=C3C2=O)C(=O)OCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
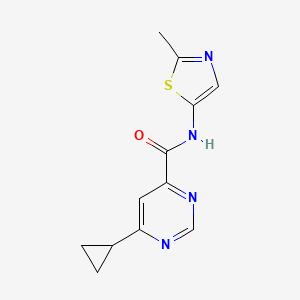
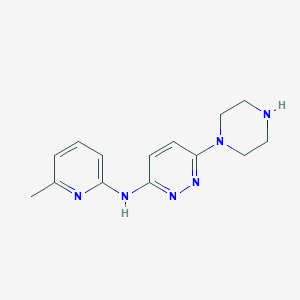

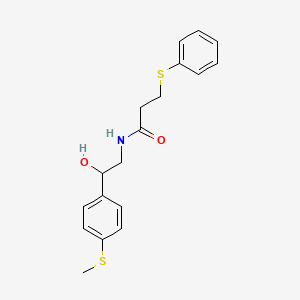
![N-[(1-Aminocycloheptyl)methyl]-2-(5-tert-butyltetrazol-2-yl)acetamide;hydrochloride](/img/structure/B2568626.png)
![3-(phenylsulfanyl)-1-{7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-dien-11-yl}propan-1-one](/img/structure/B2568628.png)
![N-(2,4-dimethoxyphenyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2568629.png)
![N-(3-methylbutyl)-4-({2-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)benzamide](/img/structure/B2568630.png)
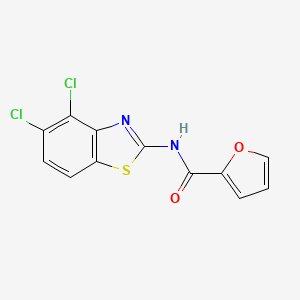
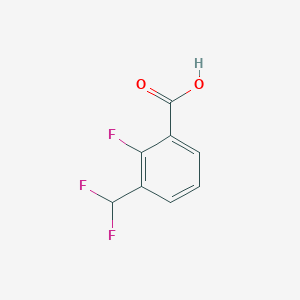

![N-(4-acetylphenyl)-2-({1-[(cyclopentylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B2568637.png)
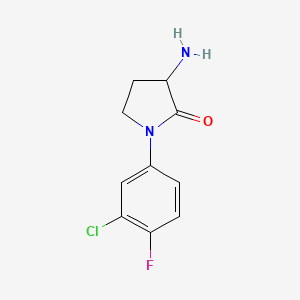
![2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2568640.png)
